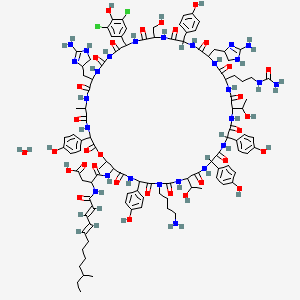![molecular formula C22H23N2O4S- B1148463 tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate CAS No. 1209492-90-9](/img/structure/B1148463.png)
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives, including those similar to the compound , typically involves strategies such as the reaction of aldehydes with tert-butyl N-hydroxycarbamate in specific conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and properties. Unfortunately, specific details regarding the molecular structure analysis of the title compound were not found in the available literature. However, molecular structure analysis often involves techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to elucidate the arrangement of atoms within the molecule.
Chemical Reactions and Properties
The chemical reactions of tert-butyl carbamate derivatives, including reactions with organometallics and other transformations, indicate their versatility as synthetic intermediates. For example, the reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates with organometallic compounds to produce N-(Boc)hydroxylamines showcases the compound's reactivity (Guinchard, Vallée, & Denis, 2005).
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
Tert-Butyl carbamates, including variants similar to tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, have applications in catalytic reactions. One example is in the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines (Storgaard & Ellman, 2009).
Polymer Synthesis and Properties
These compounds are used in the synthesis and modification of polymers. For instance, monomeric antioxidants with tert-butyl carbamate groups have been developed, demonstrating stabilizing effects against thermal oxidation and the capability to copolymerize with vinyl monomers (Pan, Liu & Lau, 1998). Another study synthesized antioxidants with higher molecular weight using similar compounds, which enhanced their thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation (Pan, Liu & Lau, 1998).
Intermediate in Drug Synthesis
Compounds like tert-Butyl carbamates are important intermediates in the synthesis of biologically active compounds. For example, a synthetic method was established for an important intermediate in the synthesis of osimertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
Electronics and Materials Science
In electronics and materials science, these compounds contribute to the synthesis of donor–acceptor–donor type polymers for applications like solar cells. For instance, tert-butyl benzimidazole derivatives have been synthesized and studied for their electrochemical and optical properties in the context of organic solar cells (Ozelcaglayan et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves the reaction of 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine with tert-butyl N-(chlorocarbonyl)carbamate, followed by the addition of iminodiacetic acid and triethylamine to form the final product.", "Starting Materials": [ "4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine", "tert-butyl N-(chlorocarbonyl)carbamate", "iminodiacetic acid", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-amine in dry dichloromethane.", "Step 2: Add tert-butyl N-(chlorocarbonyl)carbamate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add iminodiacetic acid and triethylamine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 5: Obtain the final product, tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate, as a white solid." ] } | |
CAS-Nummer |
1209492-90-9 |
Molekularformel |
C22H23N2O4S- |
Molekulargewicht |
411.49402 |
IUPAC-Name |
tert-butyl N-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophene-2-carboximidoyl]carbamate |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26) |
SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3 |
Synonyme |
(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)





